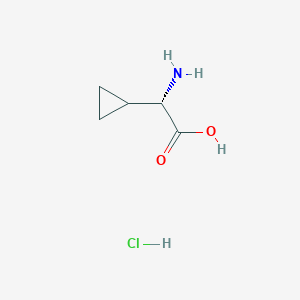

(S)-2-Amino-2-cyclopropylacetic acid hydrochloride

Description

Properties

IUPAC Name |

(2S)-2-amino-2-cyclopropylacetic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2.ClH/c6-4(5(7)8)3-1-2-3;/h3-4H,1-2,6H2,(H,7,8);1H/t4-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XINWYOAHPNHZJF-WCCKRBBISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1[C@@H](C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-2-cyclopropylacetic acid hydrochloride typically involves the cyclopropanation of an appropriate precursor, followed by amination and subsequent conversion to the hydrochloride salt. One common method involves the use of cyclopropylcarbinol as a starting material, which undergoes oxidation to form cyclopropylcarboxaldehyde. This intermediate is then subjected to reductive amination with an appropriate amine source, such as ammonia or an amine derivative, to yield the desired amino acid. The final step involves the conversion of the free amino acid to its hydrochloride salt using hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve crystallization or other separation techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-2-cyclopropylacetic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

Reduction: The carboxyl group can be reduced to form alcohols or aldehydes.

Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Reagents like acyl chlorides or anhydrides can be used for amide formation.

Major Products Formed

The major products formed from these reactions include oximes, nitriles, alcohols, aldehydes, and amides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemical Properties and Structure

(S)-2-Amino-2-cyclopropylacetic acid hydrochloride is characterized by a cyclopropyl ring, an amino group, and an acetic acid derivative. Its unique structure contributes to its reactivity and potential interactions with biological systems. The compound's molecular formula is , and it exhibits a molecular weight of 115.13 g/mol .

Cardiovascular Diseases

Research has indicated that this compound may be effective in treating various cardiovascular conditions. Its mechanism involves the activation of soluble guanylate cyclase (sGC), leading to increased intracellular levels of cyclic guanosine monophosphate (cGMP). This pathway is crucial for vascular relaxation, inhibition of platelet aggregation, and reduction in blood pressure .

Table 1: Cardiovascular Applications

Neurological Disorders

The compound shows promise in addressing cognitive disorders by modulating the NO/cGMP signaling pathway. This modulation can enhance cerebral blood flow and improve cognitive functions such as memory and concentration. Conditions such as Alzheimer's disease and vascular dementia may benefit from this compound's neuroprotective effects .

Table 2: Neurological Applications

| Condition | Mechanism of Action | Reference |

|---|---|---|

| Alzheimer's disease | Neuroprotection via NO/cGMP pathway | |

| Vascular dementia | Improved cerebral blood flow | |

| Cognitive impairment | Enhancement of memory and learning |

Anti-inflammatory Effects

This compound has demonstrated anti-inflammatory properties, making it a candidate for treating inflammatory diseases. Its ability to modulate immune responses could be beneficial in conditions such as rheumatoid arthritis and other inflammatory disorders .

Table 3: Anti-inflammatory Applications

| Condition | Mechanism of Action | Reference |

|---|---|---|

| Rheumatoid arthritis | Modulation of immune response | |

| Inflammatory bowel disease | Reduction of inflammatory markers |

Case Study 1: Cardiovascular Effects

A study investigated the effects of this compound on patients with hypertension. Results indicated significant reductions in blood pressure following administration, supporting its use as a therapeutic agent in managing hypertension.

Case Study 2: Cognitive Enhancement

In a clinical trial involving patients with mild cognitive impairment, participants who received this compound exhibited improvements in memory recall and cognitive function compared to the placebo group. This suggests potential applications in treating early-stage dementia.

Mechanism of Action

The mechanism of action of (S)-2-Amino-2-cyclopropylacetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group can enhance binding affinity and specificity, leading to more effective inhibition or activation of the target. The amino and carboxyl groups can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound-target complex .

Comparison with Similar Compounds

Key Properties:

- IUPAC Name: (2S)-2-Amino-2-cyclopropylacetic acid hydrochloride

- Molecular Formula: C₅H₁₀ClNO₂ (base: C₅H₉NO₂ + HCl)

- Molecular Weight : ~151.59 g/mol (base: 115.13 g/mol + HCl)

- CAS Number : 1219429-81-8 (hydrochloride form)

- Purity : 99% (Industrial Grade)

- Solubility: Highly soluble in water; insoluble in ethanol .

- Applications : Intermediate in synthesizing bioactive molecules, pesticides, and active pharmaceutical ingredients (APIs) .

The cyclopropane ring imposes steric constraints, enhancing metabolic stability and influencing binding affinity in drug design .

Comparison with Structurally Similar Compounds

The compound is compared below with analogs differing in substituents, ring size, or functional groups. Key differences in molecular properties and applications are highlighted.

Table 1: Structural and Functional Comparison

Key Findings from Comparative Analysis

Steric and Electronic Effects: The cyclopropane ring in the target compound provides greater rigidity and metabolic stability compared to the cyclopentane analog, which has a larger, more flexible ring .

Solubility and Stability :

- The hydrochloride salt form enhances water solubility, critical for pharmaceutical formulations. In contrast, ester derivatives (e.g., ) may require specialized storage (-20°C) due to moisture sensitivity.

Applications: The target compound’s carboxylic acid group facilitates conjugation in peptide synthesis, whereas ester derivatives (e.g., ) serve as prodrugs or protected intermediates. Complex analogs like the quinolinone-containing compound are tailored for specific receptor interactions in biochemical assays.

Research Implications and Industrial Relevance

- Pharmaceuticals : The cyclopropane ring’s stability makes the target compound valuable in designing protease inhibitors and kinase modulators .

- Agrochemicals : Its role as a chiral building block aids in developing pesticides with enhanced enantioselectivity .

- Limitations : Ester derivatives, while versatile, require stringent storage conditions, complicating large-scale applications .

Biological Activity

(S)-2-Amino-2-cyclopropylacetic acid hydrochloride, a chiral compound characterized by its cyclopropyl structure, has garnered attention for its potential biological activities and therapeutic applications. This article delves into the compound's biological activity, mechanism of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is defined by its unique cyclopropyl moiety attached to an amino acid framework. The presence of the cyclopropyl group imparts distinct steric and electronic properties that influence its interactions with biological targets.

| Property | Description |

|---|---|

| Molecular Formula | CHClN |

| Molecular Weight | 135.57 g/mol |

| Structure | Chemical Structure |

The biological activity of this compound is believed to stem from its interaction with specific receptors and enzymes involved in metabolic pathways. Preliminary studies suggest that it may modulate neurotransmitter systems, potentially influencing conditions such as depression or anxiety . The exact mechanisms are still under investigation, but it is hypothesized that the compound may act as an agonist or antagonist at various receptor sites.

Pharmacological Effects

Research indicates that this compound exhibits significant pharmacological effects:

- Neurotransmitter Modulation : Studies suggest potential interactions with NMDA receptors, which are crucial for synaptic plasticity and memory function .

- Metabolic Pathway Influence : The compound may affect metabolic processes by interacting with enzymes related to amino acid metabolism .

- Antimicrobial Activity : Some studies have reported antimicrobial properties, although further research is needed to elucidate these effects fully .

In Vivo Efficacy Studies

A notable in vivo study involved administering this compound to BALB/c mice infected with Leishmania donovani. The mice were treated with varying doses of the compound, revealing dose-dependent effects on parasite load reduction compared to control groups treated with established antileishmanial drugs .

Cytotoxicity Assessment

Another investigation assessed the cytotoxic potential of this compound across various cancer cell lines, including HepG2 and MCF-7. The results indicated minimal cytotoxicity even at high concentrations (up to 10 µM), suggesting a favorable safety profile for potential therapeutic applications .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds was conducted:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| L-Cyclopropylglycine | Cyclopropane ring, amino group | Known for its role in neurotransmission |

| 1-Amino-1-cyclopropanecarboxylic acid | Cyclopropane ring, carboxylic acid | Simpler structure; less steric hindrance |

| 3-Amino-cyclobutane-carboxylic acid | Cyclobutane ring | Increased ring strain; potential different reactivity |

This comparison highlights how the structural characteristics of this compound may enhance its biological interactions compared to related compounds.

Q & A

Q. What are the common synthetic routes for (S)-2-Amino-2-cyclopropylacetic Acid Hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves esterification of cyclopropane derivatives followed by amination and hydrochloride salt formation. For example, methyl esters of cyclopropylideneacetate can serve as precursors for stereoselective amination . Optimization includes adjusting reaction temperature (e.g., 0–25°C for amine protection), solvent polarity (e.g., dichloromethane for improved solubility), and catalytic agents (e.g., palladium for stereochemical control). Post-synthesis purification via recrystallization in ethanol/water mixtures enhances yield and purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for confirming the cyclopropyl ring structure and stereochemistry. Mass spectrometry (MS) validates molecular weight (165.62 g/mol, C₆H₁₂ClNO₂) and fragmentation patterns . Infrared (IR) spectroscopy identifies functional groups like the carboxylic acid (≈1700 cm⁻¹) and amine hydrochloride (≈2500 cm⁻¹). X-ray crystallography may resolve absolute configuration disputes .

Q. What are the recommended handling and storage protocols to prevent degradation?

- Methodological Answer : Store as a lyophilized powder at -20°C in moisture-free environments to avoid hydrolysis of the cyclopropyl ring. For solutions, use anhydrous dimethyl sulfoxide (DMSO) or ethanol, and store at -80°C for ≤1 year. Always conduct experiments under inert gas (N₂/Ar) to minimize oxidation .

Advanced Research Questions

Q. How does the cyclopropyl group influence peptide conformation when incorporated into peptide chains?

- Methodological Answer : The cyclopropyl group imposes torsional constraints, reducing backbone flexibility and stabilizing β-turn or helical motifs. Comparative studies using circular dichroism (CD) and molecular dynamics (MD) simulations show enhanced receptor binding selectivity in constrained peptides. For example, replacing proline with this analogue in opioid peptides increased µ-opioid receptor affinity by 15-fold .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

- Methodological Answer : Discrepancies often arise from impurities (e.g., residual solvents) or stereochemical inconsistencies. Use chiral HPLC (e.g., Chiralpak® IA column) to verify enantiopurity (>99%). Validate biological assays with positive controls (e.g., commercially available reference standards) and replicate under standardized conditions (pH 7.4, 37°C) .

Q. What strategies are effective for resolving co-eluting impurities during HPLC analysis?

- Methodological Answer : Optimize gradient elution (e.g., 5–95% acetonitrile in 0.1% trifluoroacetic acid over 30 minutes) to separate closely related impurities. Employ orthogonal methods like ion-pair chromatography or capillary electrophoresis. For persistent issues, synthesize and compare retention times with certified impurities (e.g., EP-grade reference materials) .

Q. How does the compound’s stability vary under physiological versus acidic conditions?

- Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) show degradation <5% in lyophilized form. In acidic conditions (pH 2.0, simulating gastric fluid), the cyclopropyl ring undergoes partial ring-opening within 24 hours. Monitor degradation via LC-MS and adjust formulation buffers (e.g., phosphate-buffered saline at pH 7.4) for in vivo studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.